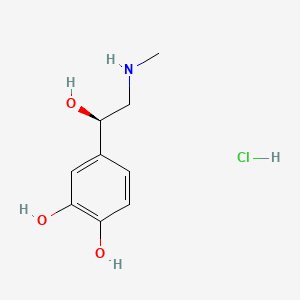

zinc(2+)

Übersicht

Beschreibung

Glucarpidase, also known as carboxypeptidase G2, is a recombinant bacterial enzyme used primarily to reduce toxic plasma concentrations of methotrexate in patients with impaired renal function. Methotrexate is a chemotherapy agent and immune system suppressant, and its toxicity can be life-threatening if not managed properly. Glucarpidase rapidly hydrolyzes methotrexate into its inactive metabolites, providing an alternative non-renal pathway for its elimination .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Glucarpidase wird durch rekombinante DNA-Technologie hergestellt. Das Gen, das für Carboxypeptidase G2 kodiert, wird aus Pseudomonas sp. Stamm RS-16 kloniert und in genetisch veränderten Escherichia coli-Bakterien exprimiert. Das Enzym wird dann durch eine Reihe von chromatographischen Techniken gereinigt .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird Glucarpidase in großen Bioreaktoren hergestellt, in denen genetisch veränderte Escherichia coli unter kontrollierten Bedingungen kultiviert werden. Das Enzym wird geerntet und gereinigt, um pharmazeutische Standards zu erfüllen. Das Endprodukt wird typischerweise zu einer Pulverform lyophilisiert, um es intravenös zu verabreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Glucarpidase katalysiert in erster Linie die Hydrolyse des carboxylterminalen Glutamatrests von Folsäure und klassischen Antifolaten wie Methotrexat. Diese Reaktion wandelt Methotrexat in seine inaktiven Metaboliten Glutamat und 2,4-Diamino-N10-methylpteroylglutaminsäure (DAMPA) um .

Häufige Reagenzien und Bedingungen: Das Enzym arbeitet optimal bei einem pH-Wert von 7,5 und ist über einen pH-Bereich von 5 bis 10 stabil. Es zeigt maximale Aktivität bei 50°C und behält seine Stabilität über einen Temperaturbereich von 20 bis 70°C .

Hauptprodukte: Die Hauptprodukte der durch Glucarpidase katalysierten Hydrolysereaktion sind Glutamat und 2,4-Diamino-N10-methylpteroylglutaminsäure, die beide ungiftig sind und über die Leber ausgeschieden werden können .

Wissenschaftliche Forschungsanwendungen

Glucarpidase hat mehrere wichtige Anwendungen in der wissenschaftlichen Forschung und Medizin:

Medizin: Glucarpidase ist entscheidend bei der Behandlung der Methotrexat-Toxizität, insbesondere bei Patienten mit Nierenfunktionsstörungen. .

5. Wirkmechanismus

Glucarpidase entfaltet seine Wirkung, indem es den carboxylterminalen Glutamatrest von Methotrexat hydrolysiert und so zu seinen inaktiven Metaboliten Glutamat und 2,4-Diamino-N10-methylpteroylglutaminsäure umwandelt. Diese Reaktion bietet einen alternativen Weg für die Eliminierung von Methotrexat, der die Nieren umgeht und das Risiko einer Toxizität bei Patienten mit Nierenfunktionsstörungen verringert . Das Enzym wirkt extrazellulär und reduziert schnell die Plasmakonzentration von Methotrexat .

Ähnliche Verbindungen:

Levoleucovorin: Eine potentere Form von Leucovorin, die ähnlich eingesetzt wird, um die Methotrexat-Toxizität zu reduzieren.

Einzigartigkeit von Glucarpidase: Glucarpidase ist einzigartig in seiner Fähigkeit, Methotrexat schnell zu nicht-toxischen Metaboliten zu hydrolysieren, was einen nicht-renalen Weg für seine Elimination bietet. Dies macht es besonders wertvoll für Patienten mit Nierenfunktionsstörungen, bei denen herkömmliche Behandlungen wie Leucovorin möglicherweise nicht wirksam sind .

Wirkmechanismus

Glucarpidase exerts its effects by hydrolyzing the carboxyl-terminal glutamate residue from methotrexate, converting it into its inactive metabolites, glutamate and 2,4-diamino-N10-methylpteroic acid. This reaction provides an alternative pathway for methotrexate elimination, bypassing the kidneys and reducing the risk of toxicity in patients with renal impairment . The enzyme works extracellularly, rapidly reducing plasma methotrexate concentrations .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Glucarpidase: Glucarpidase is unique in its ability to rapidly hydrolyze methotrexate into non-toxic metabolites, providing a non-renal pathway for its elimination. This makes it particularly valuable for patients with renal impairment, where traditional treatments like leucovorin may not be effective .

Eigenschaften

IUPAC Name |

zinc(2+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Zn/q4*+2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQXMCNBQHANEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Zn+2].[Zn+2].[Zn+2].[Zn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn4+8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Methotrexate is an anticancer agent widely used to treat various cancers: it is often used in higher doses in leukemias and lymphomas. As methotrexate and its metabolites are primarily excreted in the kidneys, patients with reduced renal function are at an elevated risk for increased drug exposure and methotrexate toxicity. Methotrexate itself can cause renal toxicity at high doses: methotrexate-induced renal damage can occur by precipitation of methotrexate and its breakdown products in the renal tubules, or from a direct toxic effect of the drug. Glucarpidase is a recombinant bacterial enzyme that hydrolyzes the carboxyl-terminal glutamate residue from folic acid and classical antifolates such as methotrexate. Glucarpidase converts methotrexate to its inactive metabolites glutamate and 2,4-diamino-N10-methylpteroic acid (DAMPA), which is a nontoxic metabolite. DAMPA is later excreted in urine or further metabolized by the liver into hydroxyl-DAMPA, DAMPA-glucuronide, and hydroxy-DAMPA-glucuronide. Glucarpidase provides an alternate non-renal pathway for methotrexate elimination in patients with renal dysfunction during high-dose methotrexate treatment. | |

| Record name | Glucarpidase | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08898 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

9074-87-7 | |

| Record name | Glucarpidase | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08898 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hydrolase, γ-glutamyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4,4']Bipiperidinyl-1-carboxylic acid ethyl ester](/img/structure/B3416692.png)